1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C11H20BNO2 and its molecular weight is 209.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are utilized in various synthesis processes. For instance, they are intermediates in boric acid ester formations with benzene rings. Their structures are typically confirmed using spectroscopy techniques such as FTIR, 1H and 13C NMR, and mass spectrometry, and often involve single-crystal X-ray diffraction for crystallographic analysis. These compounds are studied using density functional theory (DFT) to analyze molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Crystallographic and Conformational Analyses
The orientation of the dioxaborolane ring in relation to the pyridine ring and the bond angles in the BO2 group of these compounds are subjects of study. Differences in these structures have implications in chemical reactivity and stability, which are significant in developing new compounds for various applications. Studies also involve ab initio calculations of molecular orbitals to understand the differences in chemical reactions (J. Sopková-de Oliveira Santos et al., 2003).
Application in Medicinally Important Compounds
These compounds are also key intermediates in the synthesis of medicinally relevant structures. They play a role in the optimized synthesis and coupling processes to create various medicinally important compounds, demonstrating their significance in pharmaceutical research and development (Bethel et al., 2012).
Use in Polymer Synthesis
Additionally, these compounds find applications in the synthesis of deeply colored polymers, where they are used as components in the main chain of polymers. The properties of these polymers, such as solubility, molecular weights, and color, are tailored for specific applications, indicating the versatility of these compounds in material science (Welterlich et al., 2012).
Applications in Electrochemistry
In the field of electrochemistry, these compounds are investigated for their role in electrolyte-based batteries. Their structural characteristics, such as the Lewis acidity of borate, affect the solubility and conductivity of ions in electrolytes, influencing battery performance (Kucuk & Abe, 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5,13H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUNCFCQBDNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610802 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375853-82-0 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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